molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

Cat. No.: B188881
CAS No.: 4547-02-8
M. Wt: 286.8 g/mol
InChI Key: ULILTJWAJZIROM-UHFFFAOYSA-N
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Description

Thionordiazepam is a chemical compound with the molecular formula C15H11ClN2S . It belongs to the benzodiazepine class of compounds, which are known for their sedative, anxiolytic, and muscle relaxant properties. Thionordiazepam is characterized by the presence of a thione group in its structure, which differentiates it from other benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thionordiazepam can be synthesized through a series of chemical reactions starting from 2-amino-5-chlorobenzophenone. The synthesis involves acylation, cyclization, and sulfuration reactions. The process typically includes the following steps :

    Acylation Reaction: 2-amino-5-chlorobenzophenone is acylated to form an intermediate.

    Cyclization Reaction: The intermediate undergoes cyclization to form a benzodiazepine ketone.

    Sulfuration Reaction: The benzodiazepine ketone is then subjected to sulfuration to yield Thionordiazepam.

Industrial Production Methods

The industrial production of Thionordiazepam follows similar synthetic routes but is optimized for higher yields and purity. The process involves fewer synthesis steps, mild reaction conditions, and easy control of the refining method. This approach helps in controlling production costs and reducing environmental pollution, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Thionordiazepam undergoes various chemical reactions, including:

    Oxidation: Thionordiazepam can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Thionordiazepam can undergo substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Thionordiazepam is primarily used as an analytical reference standard in scientific research. Its applications include :

    Chemistry: Used in the study of benzodiazepine derivatives and their chemical properties.

    Biology: Employed in research related to the biological activity of benzodiazepines.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.

Mechanism of Action

Thionordiazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .

Comparison with Similar Compounds

Thionordiazepam is unique due to the presence of a thione group in its structure. Similar compounds include other benzodiazepines such as :

    Diazepam: Known for its anxiolytic and anticonvulsant properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

    Alprazolam: Commonly prescribed for anxiety and panic disorders.

Thionordiazepam’s distinct structure and chemical properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULILTJWAJZIROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342681
Record name Thionordiazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-02-8
Record name 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thionordiazepam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thionordiazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIONORDIAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U953L6ZT3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of 245 mg. (0.5 mmole) of 7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine in 10 ml. of tetrahydrofuran containing 0.5 ml. of triethylimine at room temperature was introduced a stream of hydrogen sulfide gas until tlc indicated that all the starting material was consumed (15 minutes). Tetrahydrofuran was evaporated. The residue was partitioned between methylene chloride and water. The methylene chloride layer was dried and evaporated. Crystallization of the residue from methanol yielded, in two crops, a product having a melting point of 243°-245°.
Name
7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
triethylimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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